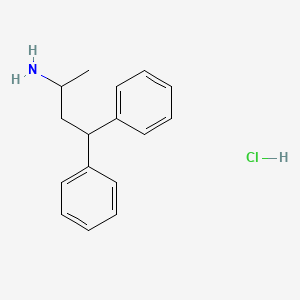
N-Debutyl Terodiline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Debutyl Terodiline Hydrochloride: is a chemical compound known for its role as an impurity of Terodiline, a non-selective calcium channel antagonist with anticholinergic and vasodilatory activity . It is primarily studied in the context of its parent compound, Terodiline, which is used in urology as an antispasmodic to reduce bladder tone and treat urinary frequency and incontinence .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .
Biology: In biological research, this compound is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .
Industry: In the industrial sector, this compound is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .
Wirkmechanismus
The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Terodiline: The parent compound, used in urology as an antispasmodic.
Emepronium: Another anticholinergic agent used to treat urinary incontinence.
Flavoxate: A drug with similar applications in reducing bladder spasms.
Uniqueness: N-Debutyl Terodiline Hydrochloride is unique due to its specific chemical structure and its role as an impurity of Terodiline. While it shares some pharmacological properties with similar compounds, its presence as an impurity provides valuable insights into the overall safety and efficacy of Terodiline-based treatments .
Eigenschaften
IUPAC Name |
4,4-diphenylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYRTMFFATVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

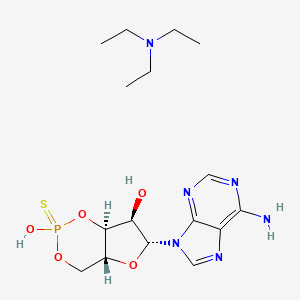
![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
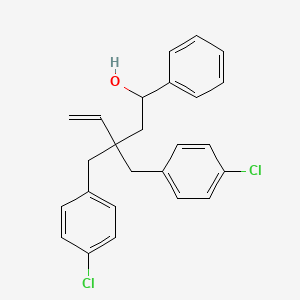
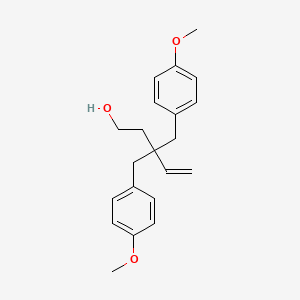
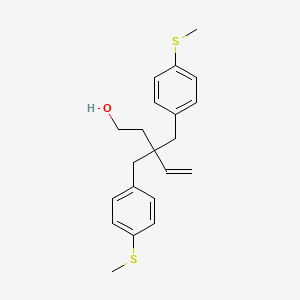
![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
